2-(4-Ethylpiperazin-1-yl)propan-1-amine

Beschreibung

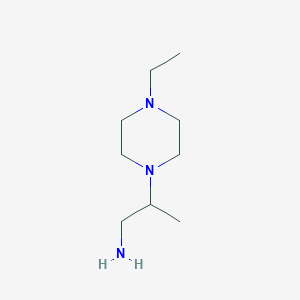

2-(4-Ethylpiperazin-1-yl)propan-1-amine is a secondary amine derivative featuring a piperazine ring substituted with an ethyl group at the 4-position and a propan-1-amine moiety. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol (calculated from structural analogs in ). The compound is synthesized via reductive amination or microwave-assisted methods, as demonstrated in the preparation of related amines (e.g., using NaBH₄ reduction after condensation of aldehydes with 3-(4-ethylpiperazin-1-yl)propan-1-amine) . It serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antifungal agents (e.g., imidazolylindol-propanol derivatives with MIC values as low as 0.001 μg/mL) .

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)9(2)8-10/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWUFRQQNSYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine typically involves the reaction of 1-(4-ethylpiperazin-1-yl)propan-2-one with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethylpiperazin-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperazine ring substituted with an ethyl group, which contributes to its biological activity. Its structure can be represented as follows:

- IUPAC Name : 2-(4-Ethylpiperazin-1-yl)propan-1-amine

- Molecular Weight : 171.29 g/mol

- PubChem CID : 16641858

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that compounds related to this compound can downregulate c-MYC expression in cancer cell lines, suggesting a mechanism for inhibiting tumor growth .

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological studies:

- Anxiolytic and Antidepressant Effects : Some derivatives have been explored for their effects on neurotransmitter systems, potentially offering new avenues for treating anxiety and depression .

Biochemical Research

In biochemical research, this compound is utilized for various applications:

- Proteomics : It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions due to its ability to modify protein structures .

Case Study 1: Anticancer Properties

A study published in PubMed Central investigated the effects of compounds derived from this compound on Burkitt’s lymphoma cells. The findings revealed that these compounds could selectively induce apoptosis in cancer cells expressing mutant NRAS while sparing normal cells, highlighting their potential as targeted cancer therapies .

| Compound | Activity | Cell Line | Result |

|---|---|---|---|

| This compound derivative | Anticancer | CA46 (Burkitt's lymphoma) | Induced apoptosis |

Case Study 2: Neuropharmacological Effects

Another research effort focused on the anxiolytic effects of this compound in animal models. The results indicated significant reductions in anxiety-like behavior when administered at specific dosages, supporting its potential development as an anxiolytic agent .

| Dosage (mg/kg) | Behavior Change | Observational Method |

|---|---|---|

| 5 | Decreased anxiety | Elevated Plus Maze |

| 10 | Significant decrease | Open Field Test |

Wirkmechanismus

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and lead to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 2-(4-ethylpiperazin-1-yl)propan-1-amine are compared below with analogs differing in substituents, branching, or piperazine modifications.

Key Observations:

Substituent Effects: The ethyl group in this compound provides moderate lipophilicity compared to the smaller methyl () or bulkier isopropyl groups (). This balance may enhance membrane permeability in drug candidates .

Synthetic Routes :

- Microwave-assisted synthesis () reduces reaction times (e.g., 2 hours vs. 24 hours for traditional methods), improving efficiency for high-throughput applications.

- Pd-catalyzed methods () enable the incorporation of piperazine moieties into heterocyclic cores (e.g., pyrimidines), critical for kinase inhibitor development.

Biological Activity: Piperazine-containing amines are prevalent in antifungal agents (e.g., imidazolylindol-propanol derivatives with MIC = 0.001 μg/mL) and kinase inhibitors (e.g., COMPOUND 28, m/z 452 [M+H]⁺) . The ethyl-substituted derivative shows broader utility in medicinal chemistry compared to methyl or isopropyl analogs, likely due to optimal pharmacokinetic properties .

Table 2: Pharmacological Data of Selected Analogs

Biologische Aktivität

2-(4-Ethylpiperazin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperazine ring substituted with an ethyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a piperazine ring that is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 182.28 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, which could explain its potential antidepressant and anxiolytic effects.

- Enzyme Modulation : It has been suggested that the compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antidepressant Potential

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. For instance, studies have shown that piperazine derivatives can enhance serotonin receptor activity, which is critical in mood regulation.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activities. Similar piperazine derivatives have been documented to exhibit significant antibacterial effects against various pathogens, suggesting a potential role for this compound in developing new antimicrobial agents .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of related compounds, it was found that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive bacteria. This suggests that this compound could be evaluated for similar activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine to improve yield and purity?

- Methodological Answer :

- Use hydrogenation to remove protective groups (e.g., dibenzyl groups) under controlled conditions (H₂, Pd/C catalyst) to avoid over-reduction .

- Employ column chromatography for purification, monitoring progress via TLC with eluents like dichloromethane/methanol mixtures .

- Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize side products. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in piperazine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., m/z 198 [M + H]+ for related piperazine analogs) .

- ¹H NMR : Identify stereochemical environments (e.g., δ 2.67 ppm for methylpiperazine protons) and confirm regioselectivity .

- FT-IR : Track functional groups (e.g., NH stretches at ~3300 cm⁻¹ for primary amines) .

Q. What role does the piperazine ring play in the compound’s physicochemical properties?

- Methodological Answer :

- The ethylpiperazine moiety increases basicity (pKa ~8-10) due to nitrogen lone pairs, influencing solubility in acidic buffers .

- Substituents on the piperazine (e.g., methyl vs. ethyl) alter steric hindrance, affecting reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varied substituents (e.g., aryl groups, halogenation) on the piperazine or propane backbone .

- In vitro assays : Test receptor affinity (e.g., dopamine D3/D2 receptors via competitive binding assays) and correlate with structural features .

- Molecular modeling : Use docking simulations (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How should researchers resolve contradictions in biological activity data between stereoisomers of piperazine-containing compounds?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) to isolate bioactive forms .

- Comparative bioassays : Test isolated isomers in parallel (e.g., cAMP inhibition assays for GPCR activity) to identify stereospecific effects .

- NMR analysis : Compare diastereotopic proton environments (e.g., cyclohexyl protons in (1R,4R) vs. (1S,4S) isomers) to confirm configuration .

Q. What computational methods are suitable for predicting the receptor-binding affinity of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., adenosine A2A receptor) over 100-ns trajectories to assess stability .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

- Free-energy perturbation (FEP) : Calculate binding free energy differences between analogs .

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary factors (temperature, solvent ratio, catalyst loading) in a 2³ factorial design to identify optimal conditions .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

Data Contradiction and Theoretical Frameworks

Q. How can researchers align synthesis strategies with theoretical models of receptor-ligand interactions?

- Methodological Answer :

- Conceptual frameworks : Use receptor homology models (e.g., dopamine D3 receptor from cryo-EM structures) to guide substituent selection .

- Retrosynthetic analysis : Prioritize routes that preserve critical pharmacophores (e.g., piperazine spacing for H-bonding) identified in docking studies .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.